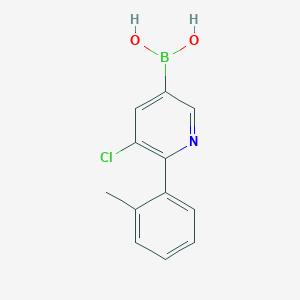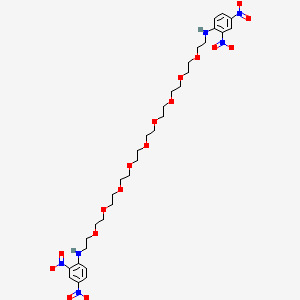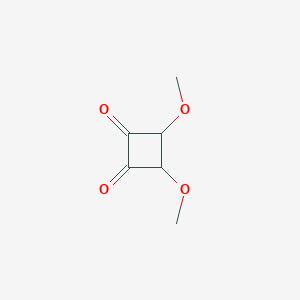
3,4-Dimethoxycyclobutane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxycyclobutane-1,2-dione, also known as dimethyl squarate, is a cyclobutene derivative with the molecular formula C6H6O4 and a molecular weight of 142.11 g/mol . This compound is characterized by its cyclobutene ring structure substituted with two methoxy groups at the 3 and 4 positions and two carbonyl groups at the 1 and 2 positions .
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dimethoxycyclobutane-1,2-dione can be synthesized through the reaction of methanol with squaric acid. The reaction typically involves heating the reactants under reflux conditions . The product is then purified through recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as column chromatography .
化学反应分析
Types of Reactions
3,4-Dimethoxycyclobutane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can yield hydroxyamino derivatives.
Substitution: It reacts with hydroxylamine derivatives to form 3-hydroxyamino-4-methoxy-3-cyclobutene-1,2-diones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydroxylamine derivatives are used under mild conditions to achieve substitution reactions.
Major Products
Quinones: Formed through oxidation reactions.
Hydroxyamino Derivatives: Formed through reduction and substitution reactions.
科学研究应用
3,4-Dimethoxycyclobutane-1,2-dione has several applications in scientific research:
作用机制
The mechanism of action of 3,4-dimethoxycyclobutane-1,2-dione involves its ability to undergo various chemical reactions, leading to the formation of different products. The compound’s methoxy and carbonyl groups play a crucial role in its reactivity. For instance, the methoxy groups can participate in nucleophilic substitution reactions, while the carbonyl groups can undergo oxidation and reduction reactions .
相似化合物的比较
Similar Compounds
3,4-Diethoxy-3-cyclobutene-1,2-dione: Similar structure but with ethoxy groups instead of methoxy groups.
3,4-Dibutoxy-3-cyclobutene-1,2-dione: Contains butoxy groups instead of methoxy groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Has hydroxy groups instead of methoxy groups.
Uniqueness
3,4-Dimethoxycyclobutane-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .
属性
分子式 |
C6H8O4 |
|---|---|
分子量 |
144.12 g/mol |
IUPAC 名称 |
3,4-dimethoxycyclobutane-1,2-dione |
InChI |
InChI=1S/C6H8O4/c1-9-5-3(7)4(8)6(5)10-2/h5-6H,1-2H3 |
InChI 键 |
QFEKOOUBCPXIQU-UHFFFAOYSA-N |
规范 SMILES |
COC1C(C(=O)C1=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


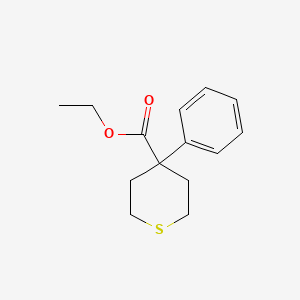

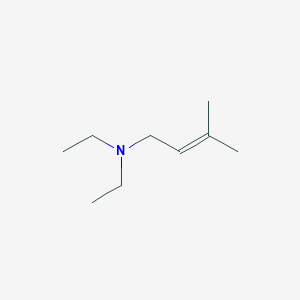
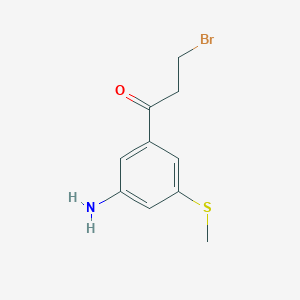
![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)
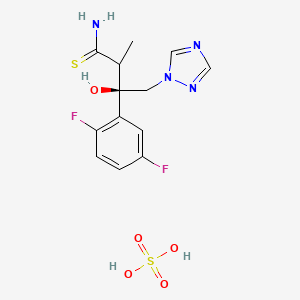


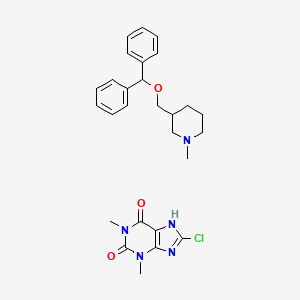
![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
